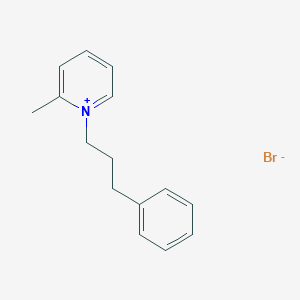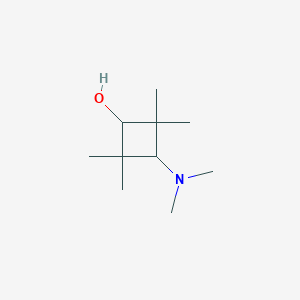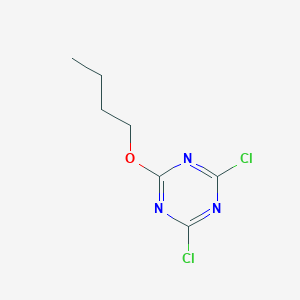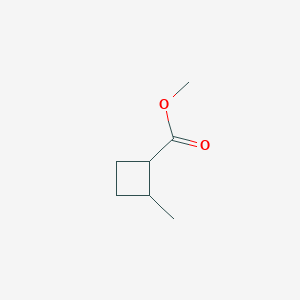
1-(3-Phenylpropyl)-2-methylpyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-2-methylpyridinium bromide (PPMPB) is a chemical compound that has been widely studied in scientific research for its various applications. It is a quaternary ammonium salt that is commonly used as a reagent in organic synthesis and as a biochemical tool to study the physiological effects of certain compounds. In
Wirkmechanismus
The mechanism of action of 1-(3-Phenylpropyl)-2-methylpyridinium bromide involves its ability to bind to the active site of enzymes and block their activity. As a quaternary ammonium salt, 1-(3-Phenylpropyl)-2-methylpyridinium bromide is positively charged and can interact with the negatively charged active site of enzymes. This interaction disrupts the normal enzymatic activity and can lead to a variety of physiological effects.
Biochemische Und Physiologische Effekte
1-(3-Phenylpropyl)-2-methylpyridinium bromide has been shown to have a variety of biochemical and physiological effects in scientific research. It has been used to study the role of acetylcholinesterase and butyrylcholinesterase in neurotransmission and muscle contraction. It has also been shown to have anti-inflammatory and antioxidant effects, as well as potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Phenylpropyl)-2-methylpyridinium bromide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, allowing for the study of their specific roles in physiological processes. However, one limitation is that 1-(3-Phenylpropyl)-2-methylpyridinium bromide may have off-target effects on other enzymes or physiological processes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for 1-(3-Phenylpropyl)-2-methylpyridinium bromide research. One direction is to further explore its potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its potential as a biochemical tool to study the role of other enzymes and physiological processes. Additionally, the synthesis of new derivatives of 1-(3-Phenylpropyl)-2-methylpyridinium bromide may lead to compounds with improved selectivity and potency for specific enzymes or physiological processes.
Conclusion:
1-(3-Phenylpropyl)-2-methylpyridinium bromide is a chemical compound that has been widely studied in scientific research for its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-(3-Phenylpropyl)-2-methylpyridinium bromide may lead to new insights into the role of enzymes and physiological processes in various diseases and disorders.
Synthesemethoden
1-(3-Phenylpropyl)-2-methylpyridinium bromide can be synthesized through a series of chemical reactions involving pyridine, benzyl bromide, and methyl iodide. The first step involves the reaction between pyridine and benzyl bromide to form 1-benzylpyridinium bromide. This intermediate is then reacted with methyl iodide to yield 1-(3-Phenylpropyl)-2-methylpyridinium bromide. The synthesis of 1-(3-Phenylpropyl)-2-methylpyridinium bromide can be achieved through several variations of this reaction sequence, with different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenylpropyl)-2-methylpyridinium bromide has been used in scientific research as a biochemical tool to study the physiological effects of certain compounds. It is commonly used as a quaternary ammonium salt to block the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition of enzyme activity can be used to study the role of these enzymes in various physiological processes, such as neurotransmission and muscle contraction.
Eigenschaften
CAS-Nummer |
10551-42-5 |
|---|---|
Produktname |
1-(3-Phenylpropyl)-2-methylpyridinium bromide |
Molekularformel |
C15H18BrN |
Molekulargewicht |
292.21 g/mol |
IUPAC-Name |
2-methyl-1-(3-phenylpropyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H18N.BrH/c1-14-8-5-6-12-16(14)13-7-11-15-9-3-2-4-10-15;/h2-6,8-10,12H,7,11,13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HFVATZRDXYQGBX-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CCCC2=CC=CC=C2.[Br-] |
Kanonische SMILES |
CC1=CC=CC=[N+]1CCCC2=CC=CC=C2.[Br-] |
Andere CAS-Nummern |
10551-42-5 |
Piktogramme |
Irritant |
Synonyme |
1-(3-phenylpropyl)-2-methylpyridinium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















